Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound belonging to the pyrazolo[5,1-c][1,2,4]triazine class. These derivatives are known for their structural diversity and applications in pharmaceuticals, dyes, and materials science . The compound features a pyrazolo-triazine core substituted with amino, methoxymethyl, 4-methoxyphenyl, and ethyl carboxylate groups. Such substitutions influence its electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C17H19N5O4 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C17H19N5O4/c1-4-26-17(23)14-15(18)22-16(20-19-14)13(12(21-22)9-24-2)10-5-7-11(25-3)8-6-10/h5-8H,4,9,18H2,1-3H3 |
InChI Key |
JXPIVESOKKTWMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=C(C=C3)OC)N=N1)N |
Origin of Product |
United States |
Preparation Methods
Multicomponent Condensation Strategies
A plausible route involves the condensation of 5-amino-4-(methoxymethyl)pyrazole-3-carboxylate (A ) with a triazine-forming reagent such as 4-methoxyphenylguanidine (B ) under acid catalysis. This approach mirrors the synthesis of related pyrazolo[5,1-c][1,triazines reported by Shaabani et al., where primary amines and aldehydes were condensed with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to form triazolo[1,5-a]pyrimidines.
Table 1 : Representative Reaction Conditions for Pyrazolo-Triazine Synthesis
| Reagents | Catalyst/Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| A + B + Aldehyde | p-TSA/H2O | 100°C | 58% | Adapted from |
| 5-Aminopyrazole + Cyanogen bromide | EtOH | Reflux | 42% |
Key challenges include ensuring regioselective cyclization and avoiding competing pathways leading to isomeric byproducts. Microwave-assisted synthesis, as demonstrated by Sompalle et al., could enhance reaction efficiency and selectivity.
Functionalization of the Triazine Ring
Introduction of the Methoxymethyl Group
The methoxymethyl substituent at position 7 may be introduced via nucleophilic substitution or alkylation. For instance, Mironovich et al. described the reaction of ethyl 7-amino-3-tert-butyl-4-thioxo-4,6-dihydropyrazolo[5,1-c][1,triazine-8-carboxylate with methyl iodide in the presence of K2CO3 to install methoxy groups. Adapting this method, the target compound’s methoxymethyl group could arise from the reaction of a chloromethyl intermediate with sodium methoxide.
Mechanistic Insight :
-
Chlorination of a hydroxymethyl precursor using SOCl2.
-
Alkylation with NaOCH3 in DMF at 60°C.
This two-step protocol minimizes over-alkylation and has been successfully applied to analogous triazine systems.
Installation of the 4-Methoxyphenyl Substituent
The 4-methoxyphenyl group at position 8 likely originates from a Suzuki-Miyaura coupling or Ullmann-type reaction. Patent data from Ambeed Pharmaceuticals reveals that palladium-catalyzed cross-couplings are effective for introducing aryl groups to pyrazolo-pyridine frameworks. For example, ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate was synthesized via Pd(OAc)2-catalyzed coupling with 4-iodoanisole.
Optimization Parameters :
-
Catalyst : Pd(PPh3)4 (5 mol%)
-
Base : Cs2CO3
-
Solvent : Dioxane/H2O (4:1)
-
Temperature : 90°C, 12 h
Under these conditions, yields exceeding 70% have been reported for analogous transformations.
Final Esterification and Amination Steps
The ethyl ester at position 3 is typically introduced early in the synthesis via esterification of a carboxylic acid precursor. For instance, ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate derivatives were prepared by treating the corresponding acid with ethanol in the presence of H2SO4.
The amino group at position 4 may be installed through:
-
Reductive amination : Treatment of a nitro precursor with H2/Pd-C.
-
Direct amination : Reaction of a chlorotriazine intermediate with aqueous NH3.
Lipson et al. achieved similar aminations using NH3/EtOH at elevated temperatures, yielding >85% purity.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during pyrazolo-triazine formation can lead to regioisomeric byproducts. Matveeva et al. addressed this by employing solvent-free conditions and varying reaction temperatures to favor kinetic vs. thermodynamic products. For the target compound, using dimethylacetamide (DMA) as a solvent at 120°C suppressed isomer formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazolo[5,1-c][1,2,4]triazine derivatives .
Scientific Research Applications
Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Pharmacological Activity
- Anticancer Potential: The methoxyphenyl and methoxymethyl groups in the target compound may enhance membrane permeability and target binding compared to methyl or chlorophenyl analogs . EIMTC, a close analog, demonstrated low toxicity and defined molecular interactions in preclinical studies .
- Neuroactivity : Unlike Ro-4938581 and Ro-4882224 (α5 GABA receptor modulators), the target compound lacks reported neuroactive properties, highlighting substituent-driven specificity .
Physicochemical Properties
- Solubility : Methoxy groups improve aqueous solubility relative to chlorophenyl or propyl-substituted derivatives .
- Electrochemical Behavior : EIMTC exhibits distinct redox activity due to its imidazo-triazine core, whereas the target compound’s pyrazolo-triazine scaffold may require structural optimization for similar sensor applications .
Biological Activity
Ethyl 4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a member of the pyrazolo[5,1-c][1,2,4]triazine family, which has garnered attention due to its potential biological activities. This compound exhibits a complex structure that suggests a range of possible interactions with biological targets. This article reviews the synthesis, mechanisms of action, and biological activity of this compound based on available research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of hydrazine derivatives with ethyl acetoacetate followed by cyclization and functional group modifications. The reaction conditions require specific solvents and catalysts to optimize yield and purity .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C15H18N6O3 |
| Molecular Weight | 310.31 g/mol |
| LogP (octanol-water partition) | 0.8077 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor of various enzymes or receptors involved in critical biochemical pathways. The exact molecular targets remain to be fully elucidated; however, preliminary studies suggest potential interactions with protein kinases and other regulatory proteins involved in cell proliferation and apoptosis .
Antiviral and Antimicrobial Activity
The broader class of pyrazolo[5,1-c][1,2,4]triazines has demonstrated antiviral and antimicrobial properties in various studies. These compounds have been noted for their potential effectiveness against viruses such as HSV-1 and certain bacterial strains .
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyrazolo derivatives for their anticancer activity using the National Cancer Institute’s panel of human tumor cell lines. Although none of the newly synthesized compounds showed significant inhibition against tested kinases (CDK2/cyclin E and Abl), they highlighted the necessity for structural modifications to enhance bioactivity .
Case Study 2: In Silico Studies
Molecular docking studies have suggested that modifications in the structure of pyrazolo derivatives could enhance their binding affinity to target proteins involved in cancer progression. These findings indicate that further research into structural optimization could lead to more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
